4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside
Brand Name: Vulcanchem
CAS No.: 94063-92-0
VCID: VC0016383
InChI: InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21+,22-,23+,25?,26+/m1/s1
SMILES: C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Molecular Formula: C₂₆H₂₃NO₉
Molecular Weight: 493.46

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside

CAS No.: 94063-92-0

Cat. No.: VC0016383

Molecular Formula: C₂₆H₂₃NO₉

Molecular Weight: 493.46

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside - 94063-92-0

Specification

CAS No. 94063-92-0
Molecular Formula C₂₆H₂₃NO₉
Molecular Weight 493.46
IUPAC Name [(4aR,6R,7S,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Standard InChI InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21+,22-,23+,25?,26+/m1/s1
SMILES C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5

Introduction

Chemical Structure and Properties

Structural Components and Nomenclature

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside consists of a mannopyranoside core with three key modifications: a 4-nitrophenyl group at the anomeric position, a benzylidene acetal protecting the 4,6-positions, and a benzoyl group at the 2-position. The compound maintains the α-configuration at the anomeric center, which is critical for its biological activity and interactions with target enzymes. The structural arrangement of these groups creates a unique spatial configuration that influences the compound's reactivity and binding properties in biochemical systems.

The key structural elements include:

  • A mannopyranoside sugar core

  • A 4-nitrophenyl aglycon at the anomeric position

  • A 4,6-O-benzylidene acetal protecting group

  • A 2-O-benzoyl ester group

  • Free hydroxyl groups at positions 3

Physical and Chemical Properties

Based on its structural components, 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is expected to have the following physicochemical properties:

PropertyValueNotes
Molecular FormulaC26H23NO9Derived from parent compound with added benzoyl group
Molecular WeightApprox. 493.46 g/molCalculated from structure
AppearanceWhite to off-white solidTypical for benzoylated carbohydrates
SolubilitySoluble in DMF, DMSO, moderately soluble in acetonitrile, poorly soluble in waterBenzoyl group increases lipophilicity
Optical Rotation[α]D20 expected to be positiveCharacteristic of α-mannosides
StabilitySensitive to strong basesDue to presence of benzoyl ester group
UV Absorptionλmax around 265-275 nmDue to aromatic and nitrophenyl groups

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside typically follows a multi-step approach, building upon established methods for related mannopyranoside derivatives. The synthetic pathway typically begins with the preparation of 4,6-O-benzylidene protected mannopyranoside, followed by selective benzoylation at the 2-position.

A general synthetic approach likely follows these key steps:

  • Protection of the 4,6-positions of a mannopyranoside derivative with benzylidene acetal using benzaldehyde dimethyl acetal and acid catalysis

  • Selective benzoylation of the 2-position using benzoyl chloride under controlled conditions

  • Introduction of the 4-nitrophenyl group at the anomeric position through glycosylation reactions

  • Purification of the final product through crystallization or column chromatography

The regioselective benzoylation at the 2-position requires careful control of reaction conditions to avoid multiple benzoylation products. The 2-position in mannopyranosides often shows enhanced reactivity compared to the 3-position due to steric and electronic factors .

Purification Techniques

Purification of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside presents several challenges due to potential formation of regioisomers during the benzoylation step. The following techniques are commonly employed:

Purification MethodConditionsAdvantages
Column ChromatographyTypically using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradientsAllows separation of regioisomers and partially benzoylated byproducts
RecrystallizationFrom ethanol/water or acetone/hexane systemsYields high-purity crystals suitable for X-ray analysis
Preparative HPLCReverse-phase C18 columns with acetonitrile/water gradientsHigh resolution separation of closely related derivatives

Similar purification approaches have been demonstrated in the preparation of related compounds, such as in the synthesis of p-nitrophenyl α-maltopentaoside derivatives where careful separation of benzoylated intermediates was required .

Chemical Reactivity and Transformations

Reactivity Profile

The reactivity of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is governed by its functional groups and their electronic/steric influences. The compound exhibits several key reactive sites:

  • The 4-nitrophenyl glycosidic bond serves as a leaving group in enzymatic hydrolysis reactions

  • The benzoyl ester at C-2 is susceptible to base-catalyzed hydrolysis

  • The benzylidene acetal can undergo acid-catalyzed hydrolysis or reductive ring-opening

  • The free 3-OH group can participate in further derivatization reactions

Similar to its related compounds, this mannopyranoside derivative likely undergoes conformational changes influenced by the rigid benzylidene ring system. The benzylidene group locks the pyranose ring in specific conformations, which has implications for its reactivity in glycosylation reactions and interactions with enzymes .

Common Transformations

The compound can undergo various chemical transformations, similar to those observed with related mannopyranoside derivatives:

TransformationReaction ConditionsProductsApplications
Enzymatic Hydrolysisα-Mannosidase in buffer4-Nitrophenol + 2-benzoyl-4,6-O-benzylidene-D-mannoseEnzyme activity assays
Benzoyl DeprotectionSodium methoxide in methanol4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranosidePreparation of selectively protected derivatives
Benzylidene ReductionDimethylamine-borane/p-toluenesulfonic acid4-Nitrophenyl 2-benzoyl-6-O-benzyl-α-D-mannopyranosideSimilar to reactions described in related systems
Complete DeprotectionNaOMe followed by acidic hydrolysis4-Nitrophenyl α-D-mannopyranosidePreparation of unprotected glycosides

The benzylidene acetal group significantly influences the conformational properties of the mannopyranoside ring, potentially directing the formation of specific glycosidic bonds during synthetic applications.

Biological Activity and Applications

Enzyme Interactions

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside likely serves as a substrate or inhibitor for various glycosidases, particularly α-mannosidases. The presence of the 2-benzoyl group would be expected to modify the binding characteristics compared to the unmodified mannopyranoside.

EnzymeInteraction TypeEffect of 2-Benzoyl Group
α-MannosidaseSubstrate/inhibitorLikely decreases hydrolysis rate due to steric hindrance
GlycosyltransferasesPotential donor/acceptorModifies regioselectivity of glycosylation reactions
Carbohydrate-binding proteinsLigandAlters binding affinity through hydrophobic interactions

The 4-nitrophenyl group functions as a chromogenic leaving group, allowing for spectrophotometric detection when cleaved by enzymes. This property makes the compound valuable for enzyme activity assays, similar to other nitrophenyl glycosides used in biochemical research.

Research Applications

The compound finds applications in various research contexts:

  • Enzyme Activity Assays: The release of 4-nitrophenol upon enzymatic hydrolysis allows for spectrophotometric quantification of enzyme activity.

  • Structure-Activity Relationship Studies: The 2-benzoyl group provides insights into how substrate modifications affect enzyme recognition and catalysis.

  • Glycosyltransferase Substrates: May serve as donors or acceptors in enzymatic glycosylation reactions, with the benzoyl group modulating reactivity.

  • Conformational Analysis: The rigid benzylidene ring system, combined with the 2-benzoyl group, creates a defined three-dimensional structure useful for studying carbohydrate conformations and their biological implications .

Spectroscopic and Analytical Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial structural information about 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside. Expected key NMR signals would include:

Signal AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant
Anomeric proton (H-1)δ 5.8-6.0singlet or doubletJ1,2 ≈ 1.5-2.0 Hz
H-2 (adjacent to benzoyl)δ 5.4-5.6doublet of doubletsJ1,2 ≈ 1.5-2.0 Hz, J2,3 ≈ 3.0-3.5 Hz
Benzylidene acetal CHδ 5.5-5.7singlet-
Aromatic protonsδ 7.2-8.2complex multiplets-
Nitrophenyl protonsδ 7.2-8.2AA'BB' system-

The 13C NMR spectrum would feature characteristic signals for the carbonyl carbon of the benzoyl group (δ ~165-170 ppm), the anomeric carbon (δ ~95-100 ppm), and the benzylidene acetal carbon (δ ~100-102 ppm).

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

Ion TypeExpected m/zFragment
[M+NH4]+Approx. 511Ammonium adduct of molecular ion
[M+Na]+Approx. 516Sodium adduct of molecular ion
[M-C7H5O]+Approx. 371Loss of benzoyl group
[C7H5O]+105Benzoyl fragment
[C13H11]+167Benzylidene fragment

These characteristic fragments would assist in structural confirmation and purity assessment of the synthesized compound.

Comparison with Related Compounds

Structural Analogs

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside belongs to a family of mannopyranoside derivatives with varying protection patterns. Comparing it with structural analogs provides insights into structure-activity relationships:

CompoundKey Structural DifferenceEffect on Properties
4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranosideLacks 2-benzoyl groupMore hydrophilic, different enzyme substrate properties
4-Nitrophenyl 2,3-dibenzoyl-4,6-O-benzylidene-α-D-mannopyranosideAdditional benzoyl at C-3Further increased lipophilicity, more rigid conformation
4-Nitrophenyl 2-benzoyl-α-D-mannopyranosideLacks benzylidene protectionDifferent conformational properties, increased flexibility
4-Nitrophenyl α-D-mannopyranosideNo protecting groupsStandard substrate for α-mannosidase assays, more water-soluble

Conformational Analysis

The presence of both the benzylidene acetal and the 2-benzoyl group significantly impacts the conformational landscape of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside. Research on related compounds indicates that the 4,6-O-benzylidene protection locks the pyranose ring in specific conformations:

  • The benzylidene-protected mannopyranoside typically adopts a 1C4 conformation, constraining the ring's flexibility .

  • The 2-benzoyl group further influences the conformational preference, potentially through steric interactions with neighboring groups.

  • These conformational constraints have important implications for the compound's reactivity as a glycosyl donor or acceptor in synthetic applications.

These conformational properties distinguish the compound from its glucopyranoside counterparts, which typically adopt different preferred conformations (such as B2,5) .

Research Challenges and Future Directions

Several challenges and opportunities exist in research involving 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside:

  • Synthetic Optimization: Developing more efficient and stereoselective synthetic routes to prepare the compound in high yields and purity.

  • Enzyme Specificity Studies: Investigating how the 2-benzoyl modification affects recognition by different glycosidases and glycosyltransferases.

  • Conformational Analysis: Further exploring the conformational landscape using advanced techniques like VT-NMR and computational modeling to understand structure-activity relationships.

  • Applications in Glycobiology: Exploring the compound's potential as a tool for studying mannose-processing enzymes relevant to various diseases.

  • Development of Derivatives: Creating new analogs with modified protective groups or aglycon moieties to expand the toolkit for glycobiology research.

Future research might focus on developing libraries of selectively protected mannopyranoside derivatives for structure-activity relationship studies in enzyme catalysis and inhibition.

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